N1-Ethyl Substitution: Increased Lipophilicity and Membrane Permeability
The target compound bears an N1‑ethyl group (LogP = 1.055; TPSA = 29.85 Ų) . Although an experimentally measured LogP for the N1‑methyl analog 1‑methyl‑5‑[(pyrrolidin‑3‑yl)methyl]‑1H-imidazole (C₉H₁₅N₃, MW 165.24) is not publicly available, the removal of one methylene unit (–CH₂–) from the N‑alkyl chain is predicted to reduce LogP by approximately 0.5 log units (Hansch π contribution for –CH₂– ≈ 0.5) [1][2]. The higher lipophilicity of the ethyl derivative is favourable for passive membrane permeability in cell‑based assays, consistent with the general observation that N‑alkyl imidazoles exhibit LogP‑dependent cellular uptake.
| Evidence Dimension | Computed lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.055 (Leyan datasheet; Atom‑based calculation) |
| Comparator Or Baseline | 1‑Methyl‑5‑[(pyrrolidin‑3‑yl)methyl]‑1H‑imidazole: LogP (predicted) ≈ 0.55 (estimated from Hansch π subtraction of one –CH₂– from target compound LogP) |
| Quantified Difference | ΔLogP ≈ +0.5 units (target compound more lipophilic) |
| Conditions | Physicochemical property prediction; no direct experimental measurement for the methyl analog was identified in accessible sources. |
Why This Matters
A 0.5‑unit LogP increase can translate into measurably higher passive membrane permeability, directly affecting intracellular target engagement in live‑cell assays.
- [1] Hansch, C.; Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology; Wiley: New York, 1979. (Hansch π for –CH₂– ≈ 0.5). View Source
- [2] ChemAxon. LogP Prediction Plugin; used for comparative estimation of N‑methyl analog LogP. Chemicalize platform. View Source
